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Compound of Interest

Compound Name:
N-(2-Chloroethyl)-N'-(2,4-

dimethylphenyl)urea

CAS No.: 162376-66-1

Cat. No.: B2707219 Get Quote

Executive Summary
This technical guide provides the definitive identification, synthesis, and characterization

protocols for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea. While frequently confused with

its structural isomers (specifically the 2,6-dimethyl and 3,4-dimethyl analogs), this compound is

a distinct chemical entity with specific applications in agricultural chemistry and as an

intermediate in the synthesis of potential antineoplastic agents.

The core identifier for this compound is CAS 162376-66-1.[1][2][3] This guide details the

structural validation required to distinguish it from commercially prevalent isomers and provides

a self-validating synthesis protocol for laboratory-scale production.

Part 1: Chemical Identity & Structural Analysis
Core Identifiers
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Parameter Specification

Chemical Name N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

CAS Number 162376-66-1

Synonyms
1-(2-Chloroethyl)-3-(2,4-xylyl)urea; Urea, N-(2-

chloroethyl)-N'-(2,4-dimethylphenyl)-

Molecular Formula C₁₁H₁₅ClN₂O

Molecular Weight 226.70 g/mol

SMILES Cc1ccc(NC(=O)NCCCl)c(C)c1

InChIKey
Predicted: UOXWJDOOQWJDOO-

UHFFFAOYSA-N (Verify via computation)

Structural Context & Isomerism
The primary challenge in working with this compound is the high probability of "isomer drift" in

vendor catalogs. The 2,6-dimethyl isomer (CAS 13908-40-2) is significantly more common due

to the steric protection it offers in herbicide stability.

Target Compound (2,4-dimethyl): Asymmetric substitution. The phenyl ring has protons at

positions 3, 5, and 6 with distinct magnetic environments.

Common Impurity (2,6-dimethyl): Symmetric substitution. The phenyl ring protons at

positions 3 and 5 are equivalent, leading to a simplified NMR spectrum.

Part 2: Synthesis & Validation Protocol
Objective: Synthesize high-purity N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea avoiding the

formation of symmetrical urea byproducts.

Reaction Logic
The most reliable route utilizes the nucleophilic addition of 2-chloroethylamine to 2,4-

dimethylphenyl isocyanate. This route is preferred over the reaction of 2,4-dimethylaniline with

2-chloroethyl isocyanate due to the lower cost and higher stability of the amine salt.
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Figure 1: Synthesis pathway via isocyanate addition. The use of TEA is critical to liberate the

free amine in situ.

Step-by-Step Protocol
Materials:

2,4-Dimethylphenyl isocyanate (1.0 eq)

2-Chloroethylamine hydrochloride (1.1 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)

Procedure:

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), suspend

2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DCM (10 mL/g).

Activation: Cool the suspension to 0°C. Add TEA (1.2 eq) dropwise over 10 minutes. The

solution will become clear as the free amine is liberated, followed by slight cloudiness from

TEA·HCl salt formation.[4]

Addition: Dissolve 2,4-dimethylphenyl isocyanate (1.0 eq) in a minimal volume of DCM. Add

this solution dropwise to the amine mixture at 0°C. Critical: Maintain low temperature to
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prevent polymerization of the isocyanate.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot should disappear.

Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine),

saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Validation (Self-Validating System)
Do not rely solely on melting point. You must confirm the substitution pattern via ¹H NMR.

Feature 2,4-Dimethyl (Target) 2,6-Dimethyl (Isomer)

Methyl Signals
Two distinct singlets (approx.

2.15 ppm and 2.25 ppm)

One singlet integrating to 6H

(approx. 2.20 ppm)

Aromatic Region
Complex splitting (d, s, d) for 3

protons

Simplified doublet/triplet or

multiplet pattern

Part 3: Database Search & Verification Strategy
When sourcing this compound, you will encounter incomplete catalog data. Use the following

logic flow to verify vendor offerings before purchase.
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Figure 2: Decision matrix for verifying commercial sources of N-(2-Chloroethyl)-N'-(2,4-
dimethylphenyl)urea.

Part 4: Safety & Handling
Alkylating Potential: The 2-chloroethyl group classifies this compound as a potential

alkylating agent. It may interact with DNA similar to nitrogen mustards, though the urea

linkage reduces reactivity compared to nitrosoureas.

PPE: Handle only in a fume hood. Double-glove (Nitrile) is recommended.

Decontamination: Quench spills with 10% NaOH solution to hydrolyze the chloroethyl group

before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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